molecular formula C9H9NO2 B8240542 6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one CAS No. 1256825-12-3

6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one

Cat. No.: B8240542
CAS No.: 1256825-12-3
M. Wt: 163.17 g/mol
InChI Key: VXTSRIDMZMYTNE-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one is a heterocyclic compound that belongs to the pyranopyridine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one can be achieved through several methods. One common approach involves the condensation of 4H-chromene-3-carbaldehydes with hetero- and carbocyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst . The reaction is typically carried out in acetic acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include pyridone derivatives, dihydropyridine derivatives, and various substituted pyranopyridines.

Scientific Research Applications

6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one is unique due to its specific ring fusion and the presence of a methyl group at the 6-position. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-4-7-8(11)2-3-12-9(7)10-5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTSRIDMZMYTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)OCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219957
Record name 4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256825-12-3
Record name 4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256825-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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